Diethyl thioketone
Overview
Description
Chemical Reactions Analysis
- Thia-Diels–Alder Reactions : Diethyl thioketone can undergo thia-Diels–Alder reactions with nonactivated 1,3-dienes, leading to the formation of 2H-thiopyrans. These reactions involve diradical intermediates and are stereoconvergent .
- Oxidation Reactions : Treatment of diethyl thioketone with m-chloroperbenzoic acid (m-CPBA) oxidizes the C=C bond and the sulfur atom in the six-membered ring .
- Other Cycloadditions : Diethyl thioketone reacts with diverse 1,3-dienes, and its diaryl derivatives are considered “superdienophiles” in certain reactions .
Scientific Research Applications
Reduction and Cleavage Reactions
Diethyl thioketone is involved in reactions that can lead to the reduction of aromatic ketones or thioketones. For instance, certain aromatic ketones or thioketones react with phenylphosphine, leading to the reduction of ketones and the production of various phosphonodithioate or phosphonotrithioate compounds. This process involves the cleavage of carbon-carbon single and double bonds in specific substrates like 10,10′-bianthrone (Tamano & Koketsu, 1985).
Role in Organic Matter Sulfurization
Thioketones, such as diethyl thioketone, are likely intermediates in the reduction of ketones and aldehydes to thiols by hydrogen sulfide ions. This reaction is significant in the natural sulfurization of organic matter in sediments, where the reduction likely proceeds via a thiophilic addition mechanism (Schneckenburger, Adam, & Albrecht, 1998).
Chemical Synthesis and Reactions
Diethyl thioketone has applications in the synthesis of complex organic compounds. For example, it can act as a reactive thioketone in various chemical reactions, including cycloadditions and interactions with other organic compounds to form new structures with potential pharmaceutical or industrial applications. This includes the formation of 5,6-dihydro-2H-thiopyrans and sulfanes via specific reactions with other organic substrates (Kirby & McGregor, 1990), (Mlostoń, Obijalska, Urbaniak, & Heimgartner, 2008).
Photochemical Reactions
Diethyl thioketone participates in photochemical reactions, such as the formation of stable transient free-radicals. These reactions are important in understanding the behavior of thioketones under various conditions and can have implications in fields like photochemistry and materials science (Kito & Ohno, 1973).
properties
IUPAC Name |
pentane-3-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-3-5(6)4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYZWQWACCVBRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541248 | |
Record name | Pentane-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl thioketone | |
CAS RN |
7740-30-9 | |
Record name | Pentane-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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